molecular formula C18H16N2O5S B2654024 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate CAS No. 896307-49-6

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate

Cat. No.: B2654024
CAS No.: 896307-49-6
M. Wt: 372.4
InChI Key: WNSOTXWFNSXQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyran and Imidazole Derivatives in Medicinal Chemistry

The pyran scaffold, a six-membered oxygen-containing heterocycle, has been a cornerstone of drug discovery since the mid-20th century. Early isolations from natural products like coumarins and flavonoids revealed neuroprotective and anti-inflammatory properties, exemplified by FDA-approved Alzheimer’s drugs such as galantamine. Pyran’s versatility extends to agrochemical applications, with derivatives acting as insecticides and herbicides. Parallel developments in imidazole chemistry began with Heinrich Debus’s 1858 synthesis, culminating in its integration into antiviral, antifungal, and anticancer agents. The imidazole ring’s electron-rich aromatic system enables robust interactions with biological targets, including cytochrome P450 enzymes and DNA helicases.

Table 1: Notable Pyran and Imidazole Derivatives in Therapeutics

Heterocycle Derivative Pharmacological Activity Key Application
Pyran Galantamine Acetylcholinesterase inhibition Alzheimer’s disease
Pyran α-Lapachone Antibacterial Infectious diseases
Imidazole Ketoconazole CYP51 inhibition Antifungal
Imidazole Cimetidine H₂ receptor antagonism Gastroesophageal reflux

The fusion of pyran and imidazole motifs represents a logical progression in heterocyclic drug design. For instance, hybrid bis-(imidazole)-pyridine salts demonstrate dual antifungal mechanisms by inhibiting ergosterol biosynthesis and cell wall synthesis. This synergy underscores the potential of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate to leverage complementary pharmacological pathways.

Academic Significance of Multi-Heterocyclic Compounds

Multi-heterocyclic systems combine the pharmacophoric advantages of individual rings while mitigating limitations such as metabolic instability or target specificity. The pyran-imidazole hybrid structure exemplifies this principle:

  • Enhanced Bioavailability : The pyran ring’s oxygen atom improves water solubility, counterbalancing imidazole’s lipophilicity.
  • Multitarget Potential : Pyran derivatives modulate cholinesterase activity, while imidazoles interfere with microbial cytochrome systems, suggesting broad-spectrum applications.
  • Structural Diversity : Substituents like the 3-methoxybenzoate group enable fine-tuning of electronic and steric properties, as seen in SAR studies of analogous compounds.

Table 2: Synthetic Methods for Hybrid Heterocycles

Method Reaction Time Yield (%) Energy Efficiency
Conventional Heating 8–12 hours 45–85 Low
Ultrasound Irradiation 30–60 minutes 75–92 High

Ultrasound-assisted synthesis, as applied to related bis-(imidazole)-pyridines, reduces reaction times by 85% while improving yields. Such advancements are critical for scaling production of complex hybrids like this compound.

Current Research Gaps and Academic Opportunities

Despite progress, three major challenges persist:

  • Mechanistic Uncertainty : While pyran-imidazole hybrids show in vitro promise, their precise molecular targets remain uncharacterized. For example, the thioether linker in this compound may influence redox modulation or metal chelation, but no studies confirm this.
  • Synthetic Complexity : Current routes to multi-heterocycles rely on stepwise alkylation and quaternization, which risk regiochemical inconsistencies. Flow chemistry or enzymatic catalysis could address this.
  • Selectivity Deficits : Early-generation hybrids exhibit quasi-nonselective antifungal activity (MIC = 3.9–62.5 µg/mL), necessitating substituent optimization to minimize off-target effects.

Table 3: Structural Features and Hypothesized Activities

Component Structural Role Potential Pharmacological Impact
4-Oxo-4H-pyran Hydrogen-bond acceptor Cholinesterase inhibition
1-Methylimidazole thioether Lipophilic modifier Membrane penetration enhancement
3-Methoxybenzoate Steric bulk provider Target specificity modulation

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-20-7-6-19-18(20)26-11-14-9-15(21)16(10-24-14)25-17(22)12-4-3-5-13(8-12)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSOTXWFNSXQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a complex organic molecule with potential applications in medicinal chemistry. It features a unique structural arrangement that includes a pyran ring, an imidazole moiety, and various substituents that enhance its biological activity. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its potential as a pharmacological agent.

Structural Characteristics

The molecular formula of This compound is C18H17N2O4SC_{18}H_{17}N_{2}O_{4}S, with a molecular weight of approximately 357.40 g/mol. The structure includes:

  • A pyran ring , known for its diverse biological activities.
  • An imidazole group , which often contributes to the compound's interaction with biological targets.
  • A thioether linkage , enhancing reactivity and potential binding interactions.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyran and imidazole have shown effectiveness against various bacterial strains, indicating that the thioether group may enhance this activity through increased membrane permeability or enzyme inhibition .

Cytotoxicity and Antitumor Activity

Research has highlighted the cytotoxic potential of related compounds against human cancer cell lines. For example, imidazole-containing derivatives have demonstrated significant growth inhibition in cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC50 values ranging from 2.38 to 3.77 µM . The structure-activity relationship (SAR) indicates that specific substitutions on the imidazole or pyran moieties can enhance cytotoxic effects.

While detailed mechanisms remain largely unexplored, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance, compounds structurally related to This compound have been shown to induce apoptosis in cancer cells, suggesting similar pathways may be active .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of several pyran derivatives on human cancer cell lines. The findings indicated that modifications to the imidazole ring significantly impacted potency, with some derivatives displaying IC50 values lower than established chemotherapeutics like cisplatin .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of imidazole-based compounds against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibitory effects, particularly in compounds featuring thioether linkages .

Data Table: Biological Activity Overview

Biological ActivityCompound StructureIC50 (µM)Target Cell Lines
AntimicrobialPyran/ImidazoleN/AVarious Bacteria
CytotoxicityPyran Derivative2.38 - 3.77SISO, RT-112
Apoptosis InductionImidazole DerivativeN/ASISO

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural features that may influence biological activity:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The imidazole ring is known for its role in various antifungal agents, suggesting that this compound may also possess similar activity.
  • Anti-inflammatory Properties : The pyran ring is associated with anti-inflammatory effects. Research into derivatives of this compound could lead to new treatments for inflammatory diseases.

Drug Design and Development

The unique structure of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate makes it a candidate for structure-activity relationship (SAR) studies:

  • Binding Affinity Studies : Interaction studies focusing on the binding affinity to biological targets such as enzymes and receptors involved in disease pathways are crucial. Techniques like molecular docking and surface plasmon resonance can be employed to assess these interactions.

Research into the electrochemical properties of similar pyran-based compounds suggests potential applications in sensors or as catalysts in organic reactions:

  • Electrochemical Synthesis : The compound's ability to undergo redox reactions can be explored for synthesizing other valuable organic compounds through electrochemical methods.

Case Studies

Several studies have highlighted the applications of compounds structurally related to 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yloxybenzoate:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various pyran derivatives, revealing that modifications at the imidazole position significantly impacted efficacy against bacterial strains.
  • Inflammatory Disease Models : Research using animal models demonstrated that derivatives of pyran compounds could reduce inflammation markers, indicating potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and functional group contributions.

Structural Analogues with Imidazole-Thioether Linkages

  • Compound A : Methyl 4-((2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)-3-methoxybenzoate (from )

    • Key Differences : Replaces the pyran-4-one core with a pyridine ring and a benzo[d]imidazole group.
    • Synthesis : Oxidized with m-CPBA to form sulfinyl derivatives, which improved solubility but required alumina column purification .
    • Molecular Weight : LC-MS [M+H]+: 436.00 m/z (vs. ~407 m/z for the target compound, estimated based on formula).
  • Compound B: 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (from ) Key Differences: Sulfinyl group instead of thioether; lacks the pyran-4-one and benzoate ester. Reactivity: Sulfinyl derivatives showed enhanced stability but reduced yield (crude product purification challenges) .

Pyrimidine Derivatives with Thioether-Methoxy Motifs

  • Compound C: 4-((1-methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (from ) Key Differences: Pyrimidine core with trimethoxyphenyl and cyano groups. Physicochemical Data: Yield = 32.8%; m.p. = 176–177°C; HR-MS (ESI) matched calculated values . Bioactivity: Pyrimidine analogs in were screened for growth inhibitory activity, though results for this specific compound are unreported.
  • Compound D : 2-(prop-2-yn-1-ylthio)-4-(pyridin-2-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (from )

    • Key Differences : Pyridine-thioether substitution; higher yield (80.2%) and m.p. (180–181°C) .

Esters with Heterocyclic Substitutions

  • Compound E: Methyl 4-{2,5-dimethyl-3-[(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate (from ) Key Differences: Pyrrole core with a thioxoimidazolidinone group; lacks the pyran-4-one system. Functional Impact: The thioxoimidazolidinone moiety may enhance metal-binding capacity compared to the target compound’s simpler imidazole-thioether .

Data Tables

Table 1: Physicochemical Comparison

Compound Core Structure Molecular Weight (m/z) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Pyran-4-one ~407 (estimated) N/A N/A Imidazole-thioether, 3-methoxybenzoate
Compound A Pyridine 436.00 N/A N/A Benzo[d]imidazole, methoxybenzoate
Compound C Pyrimidine 507.16 (calculated) 32.8 176–177 Trimethoxyphenyl, cyano
Compound D Pyrimidine 491.14 (calculated) 80.2 180–181 Pyridine-thioether, cyano

Table 2: Functional Group Impact

Group Role in Target Compound Role in Analogs
Imidazole-thioether Enhances solubility/reactivity In Compound A: Improved sulfinyl stability
3-Methoxybenzoate Electron-withdrawing ester In Compound E: Modulates aromatic stacking
Pyran-4-one Ketone for hydrogen bonding Absent in pyridine/pyrimidine analogs

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s imidazole-thioether linkage may require controlled oxidation to avoid side products, as seen in ’s sulfinyl derivatives .
  • Solubility vs. Stability : Thioether-to-sulfinyl conversion () improves solubility but complicates purification, a trade-off critical for drug development .

Q & A

Q. What are the recommended synthetic routes for preparing 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves coupling the imidazole-thiol moiety to a pyranone scaffold. For example:

  • React 1-methyl-1H-imidazole-2-thiol with a bromomethyl-pyranone intermediate in a polar aprotic solvent (e.g., DMF or 1,4-dioxane) under basic conditions (e.g., triethylamine) at 60–80°C for 6–12 hours .
  • Esterify the resulting intermediate with 3-methoxybenzoic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane .
    Validation: Monitor reaction progress via TLC and confirm purity (>95%) by HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity .
  • FTIR : Confirm functional groups (e.g., C=O stretch of pyranone at ~1670 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
  • NMR : Verify protons on the imidazole (δ 7.2–7.5 ppm), pyranone (δ 6.0–6.5 ppm), and methoxybenzoate (δ 3.8 ppm for OCH₃) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (deviation <0.4%) .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer: Optimize variables systematically using a split-plot experimental design :

  • Solvent : Compare polar aprotic solvents (DMF vs. 1,4-dioxane) to balance solubility and reactivity .
  • Catalyst : Test bases (e.g., triethylamine vs. DBU) to enhance nucleophilic substitution efficiency .
  • Temperature : Perform reactions at 60°C, 80°C, and 100°C to identify kinetic vs. thermodynamic control.
    Data Analysis:
ConditionYield (%)Purity (%)
DMF, 60°C, Et₃N7292
1,4-Dioxane, 80°C, DBU8895

Higher yields in 1,4-dioxane at 80°C suggest improved steric accessibility .

Q. What strategies resolve discrepancies in spectroscopic data interpretation?

Methodological Answer:

  • Dynamic NMR : Resolve overlapping signals (e.g., pyranone vs. ester protons) by varying temperature .
  • 2D-COSY/HMBC : Assign ambiguous peaks (e.g., thioether linkage at δ 4.2–4.5 ppm) via coupling correlations .
  • X-ray Crystallography : Validate molecular geometry if crystals are obtainable (e.g., compare with benzothiazole analogs) .

Q. How can the compound’s potential biological activity be evaluated?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against xanthine oxidase (see protocols for imidazole derivatives in ) or HIV-1 protease .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram+/Gram– bacteria and fungi .
  • Molecular Docking : Model interactions with target proteins (e.g., acetylcholinesterase) using AutoDock Vina .

Data Contradiction Analysis

Q. How to address inconsistent yield reports in literature?

Methodological Answer:

  • Reproducibility Checks : Replicate reactions with strict control of moisture (use molecular sieves) and oxygen (argon atmosphere) .
  • Byproduct Analysis : Identify side products (e.g., hydrolysis of ester groups) via LC-MS .
  • Scale-Up Effects : Compare yields at 1 mmol vs. 10 mmol scales; adjust stirring rate and heating uniformity .

Mechanistic Insights

Q. What is the proposed mechanism for the thioether linkage formation?

Methodological Answer: The reaction proceeds via an SN2 mechanism:

Deprotonation of 1-methylimidazole-2-thiol by triethylamine generates a thiolate nucleophile.

Nucleophilic attack on the bromomethyl-pyranone intermediate forms the C-S bond .

Steric hindrance from the methyl group on imidazole may slow the reaction, necessitating higher temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.